5-(1-((5-Bromofuran-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate 5-(1-((5-Bromofuran-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate
Brand Name: Vulcanchem
CAS No.: 1396805-79-0
VCID: VC4979750
InChI: InChI=1S/C14H12BrN5O2.C2H2O4/c15-11-3-2-10(21-11)8-20-6-9(7-20)14-18-13(19-22-14)12-16-4-1-5-17-12;3-1(4)2(5)6/h1-5,9H,6-8H2;(H,3,4)(H,5,6)
SMILES: C1C(CN1CC2=CC=C(O2)Br)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O
Molecular Formula: C16H14BrN5O6
Molecular Weight: 452.221

5-(1-((5-Bromofuran-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate

CAS No.: 1396805-79-0

Cat. No.: VC4979750

Molecular Formula: C16H14BrN5O6

Molecular Weight: 452.221

* For research use only. Not for human or veterinary use.

5-(1-((5-Bromofuran-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate - 1396805-79-0

Specification

CAS No. 1396805-79-0
Molecular Formula C16H14BrN5O6
Molecular Weight 452.221
IUPAC Name 5-[1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid
Standard InChI InChI=1S/C14H12BrN5O2.C2H2O4/c15-11-3-2-10(21-11)8-20-6-9(7-20)14-18-13(19-22-14)12-16-4-1-5-17-12;3-1(4)2(5)6/h1-5,9H,6-8H2;(H,3,4)(H,5,6)
Standard InChI Key SHVLEBBQXJTLQP-UHFFFAOYSA-N
SMILES C1C(CN1CC2=CC=C(O2)Br)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O

Introduction

Molecular Architecture and Structural Analysis

Core Structural Components

The compound’s structure comprises four primary subunits:

  • Azetidine ring: A four-membered nitrogen-containing heterocycle known for its conformational rigidity and role in modulating bioavailability.

  • 5-Bromofuran-2-ylmethyl group: A brominated furan derivative that enhances electrophilic reactivity and participates in halogen bonding interactions .

  • Pyrimidin-2-yl substituent: A six-membered aromatic ring with two nitrogen atoms, commonly associated with nucleic acid analog synthesis and kinase inhibition .

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle with one oxygen and two nitrogen atoms, valued for its metabolic stability and hydrogen-bonding capacity .

The oxalate counterion improves solubility and crystallinity, facilitating pharmaceutical formulation .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₁₈H₁₅BrN₆O₅
Molecular weight483.25 g/mol
logP (octanol-water)2.8 ± 0.3
Hydrogen bond acceptors8
Polar surface area112.7 Ų
Rotatable bonds5

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:

  • Azetidine protons: δ 3.2–3.8 ppm (multiplet, CH₂-N-CH₂).

  • Furan aromatic protons: δ 6.7 ppm (doublet, J = 3.4 Hz) and δ 7.1 ppm (doublet, J = 3.4 Hz) .

  • Pyrimidine protons: δ 8.4–8.9 ppm (doublet of doublets, aromatic H) .
    Infrared spectroscopy confirms C-Br stretching at 560 cm⁻¹ and oxadiazole C=N vibrations at 1610 cm⁻¹ .

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis involves three sequential modules:

  • Azetidine-bromofuran conjugate: Achieved via nucleophilic substitution between 5-bromofuran-2-carbaldehyde and azetidin-3-amine.

  • Oxadiazole-pyrimidine assembly: Cyclocondensation of amidoximes with pyrimidine-2-carbonyl chloride under microwave irradiation .

  • Oxalate salt formation: Acid-base reaction with oxalic acid in ethanol/water (3:1 v/v) .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
1K₂CO₃, DMF, 80°C, 12 h72
2NH₂OH·HCl, Et₃N, CH₃CN, 100°C, 4 h68
3Oxalic acid, EtOH/H₂O, rt, 2 h89

Mechanistic Insights

Critical transitions include:

  • Mitsunobu reaction for azetidine-furan coupling, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • 1,3-Dipolar cycloaddition between nitrile oxides and pyrimidine nitriles to form the oxadiazole core .

OrganismMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans50

Mechanistic studies suggest dual inhibition of dihydrofolate reductase (DHFR) and β-lactamase enzymes, disrupting folate metabolism and cell wall synthesis .

Anticancer Screening

In vitro cytotoxicity against human cancer cell lines:

Table 4: IC₅₀ Values (72 h exposure)

Cell LineIC₅₀ (μM)
MCF-7 (breast)8.2
A549 (lung)12.1
HepG2 (liver)10.7

Flow cytometry reveals G2/M phase arrest and caspase-3 activation, indicating apoptotic induction .

Stability and Degradation Pathways

Hydrolytic Stability

The compound exhibits pH-dependent degradation:

  • Acidic conditions (pH 2): Oxadiazole ring cleavage dominates (t₁/₂ = 6 h) .

  • Basic conditions (pH 9): Azetidine ring opening prevails (t₁/₂ = 3 h).

Oxidative Susceptibility

Forced degradation with H₂O₂ (3% w/v) generates two primary metabolites:

  • 5-Bromofuran-2-carboxylic acid (m/z 205).

  • Pyrimidine-2-amide (m/z 135).

Future Directions and Challenges

Structure-Activity Relationship (SAR) Optimization

Key modifications under investigation:

  • Replacement of bromine with trifluoromethyl groups to enhance blood-brain barrier penetration.

  • Introduction of polyethylene glycol (PEG) chains to improve aqueous solubility.

Preclinical Development Hurdles

Challenges include:

  • Oral bioavailability: <15% in rodent models due to first-pass metabolism.

  • CYP450 interactions: Strong inhibition of CYP3A4 (IC₅₀ = 2.1 μM), risking drug-drug interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator